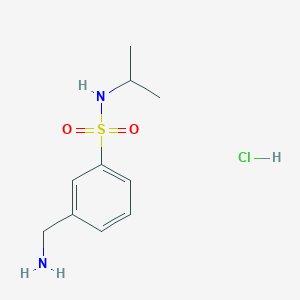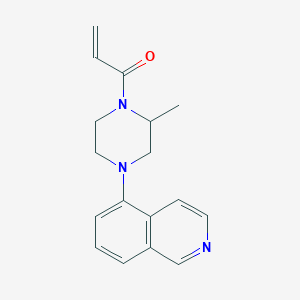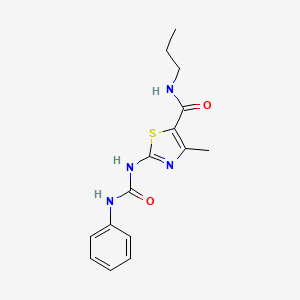
3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization Research on sulfonamide derivatives, including compounds similar to 3-(aminomethyl)-N-(propan-2-yl)benzene-1-sulfonamide hydrochloride, has led to the synthesis and characterization of various compounds. For instance, studies have reported the synthesis of sulfonamide-based Schiff bases and their crystal structures, indicating the versatility of sulfonamide compounds in forming stable and structurally diverse molecules. These compounds have been characterized using techniques such as NMR, IR, UV-VIS spectroscopy, and X-ray crystallography, providing detailed insights into their molecular structures and properties (Subashini et al., 2009).
Modification of Polymers Sulfonamide derivatives have also been utilized in the modification of polymers to enhance their properties. For example, polyvinyl alcohol/acrylic acid hydrogels were modified with sulfonamide compounds, leading to increased swelling and potentially offering applications in medical fields due to their improved thermal stability and biological activities (Aly & El-Mohdy, 2015).
Antibacterial and Antifungal Activities Sulfonamide-based compounds have shown significant antibacterial and antifungal activities. New Schiff bases synthesized from sulfamethoxazole and sulfathiazole demonstrated promising activities against various pathogens, suggesting their potential in developing new antimicrobial agents. These findings are supported by molecular docking studies, which help to understand the interaction between these compounds and target proteins (Mondal et al., 2015).
Chemical Stability and Tautomerism The study of sulfonamide derivatives also extends to understanding their chemical stability and tautomerism. Research on 1,2,4-triazine-containing sulfonamide derivatives highlighted the coexistence of different tautomeric forms, influenced by the solvent's polarity. These studies provide insights into the chemical behavior of sulfonamide compounds under various conditions, which is crucial for their application in different scientific and industrial fields (Branowska et al., 2022).
Anticancer Agents Sulfonamide compounds have been explored as anticancer agents, demonstrating the ability to synthesize novel compounds with potential therapeutic applications. For example, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides showed potent cytotoxicity against various cancer cell lines, underscoring the therapeutic potential of sulfonamide derivatives in oncology (Redda et al., 2011).
Propiedades
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-8(2)12-15(13,14)10-5-3-4-9(6-10)7-11;/h3-6,8,12H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHUMJPAVXNEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC(=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-((4-fluorobenzyl)thio)-2-(2-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2609749.png)
![1-ethyl-6-(4-fluorobenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2609751.png)
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)



![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)
![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)

![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)
